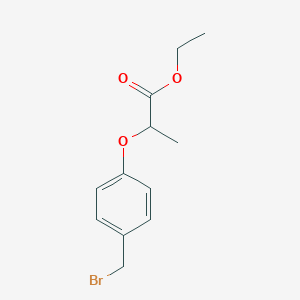
Ethyl 2-(4-bromomethyl-phenoxy)-propionate
Cat. No. B8442174
Key on ui cas rn:
55846-08-7
M. Wt: 287.15 g/mol
InChI Key: KHSIMFVNPFJOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04169720
Procedure details


17 gm (0.08 mol) of ethyl 2-(4-methyl-phenoxy) -propionate and 0.2 gm of 2,2'-azo-bis-(2-methyl-propionitrile) were dissolved in 100 ml of chloroform, and the solution was heated to its boiling point. One-half of a solution of 5.4 ml of bromine in 20 ml of chloroform was then added to the boiling solution over a period of 45 minutes. The reaction mixture was now cooled to about 40° C., an additional 0.2 gm of the catalyst was added, the mixture was again heated to its boiling point, and the other half of the chloroformic bromine solution was added. The mixture was kept boiling for two hours more and was then cooled to room temperature. The resulting reddish-brown solution was extracted three times with 100 ml each of a saturated aqueous sodium bicarbonate solution, the combined aqueous extracts were extracted twice with 50 ml each of methylene chloride, and the combined organic extracts were dried over sodium sulfate. The methylene chloride was now distilled off in a water aspirator vacuum, and the liquid evaporation residue was fractionally distilled in an oil pump vacuum, yielding 70% of theory of ethyl 2-(4-bromomethyl-phenoxy)-propionate, b.p. 128°-134° C. at 0.2 mm Hg.






[Compound]
Name
catalyst
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH:7]([CH3:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1.N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:28]Br>C(Cl)(Cl)Cl>[Br:28][CH2:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH:7]([CH3:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(OC(C(=O)OCC)C)C=C1
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated to its boiling point
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was again heated to its boiling point
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
more and was then cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting reddish-brown solution was extracted three times with 100 ml each of a saturated aqueous sodium bicarbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the combined aqueous extracts were extracted twice with 50 ml each of methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic extracts were dried over sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The methylene chloride was now distilled off in a water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the liquid evaporation residue
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was fractionally distilled in an oil pump vacuum
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=CC=C(OC(C(=O)OCC)C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
